molecular formula C20H29N3O4 B5322607 ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

Cat. No. B5322607
M. Wt: 375.5 g/mol
InChI Key: PMYWWEPGBHGWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, commonly known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDPB belongs to the class of benzoate esters and is primarily used in scientific research for studying the mechanism of action and physiological effects of various compounds.

Mechanism of Action

EDPB acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, EDPB increases the levels of acetylcholine in the brain, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
EDPB has been shown to have various biochemical and physiological effects, including increased cognitive function, improved memory, and decreased anxiety. It has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EDPB in lab experiments is its high purity and stability, which ensures consistent and reproducible results. However, one limitation of using EDPB is its relatively high cost compared to other reference compounds.

Future Directions

There are several future directions for research involving EDPB, including:
1. Developing new compounds based on the structure of EDPB with enhanced pharmacological properties.
2. Studying the effects of EDPB on other neurotransmitter systems, such as dopamine and serotonin.
3. Investigating the potential therapeutic applications of EDPB in the treatment of other neurological disorders.
4. Developing new assays and techniques for studying the mechanism of action and physiological effects of EDPB and related compounds.
Conclusion:
EDPB is a promising compound with potential applications in various fields, including scientific research, drug development, and therapeutic interventions. Its unique mechanism of action and physiological effects make it an ideal reference compound for studying the efficacy of other compounds and developing new drugs. With continued research, EDPB and related compounds may hold the key to unlocking new treatments for neurological disorders and other diseases.

Synthesis Methods

The synthesis of EDPB involves the reaction between ethyl 4-aminobenzoate and N,N-diethyl-4-piperidone-3-carboxamide. The reaction is carried out in the presence of a catalyst and a suitable solvent, and the product is isolated through a series of purification steps.

Scientific Research Applications

EDPB has been widely used in scientific research for studying the mechanism of action and physiological effects of various compounds. It is primarily used as a reference compound for testing the efficacy of other compounds in various assays. EDPB is also used as a model compound for studying the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

ethyl 4-[[1-(diethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-4-22(5-2)20(26)23-13-11-15(12-14-23)18(24)21-17-9-7-16(8-10-17)19(25)27-6-3/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYWWEPGBHGWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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